

Synthesis of 3-Butoxyaniline: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: 3-butoxyaniline

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Abstract

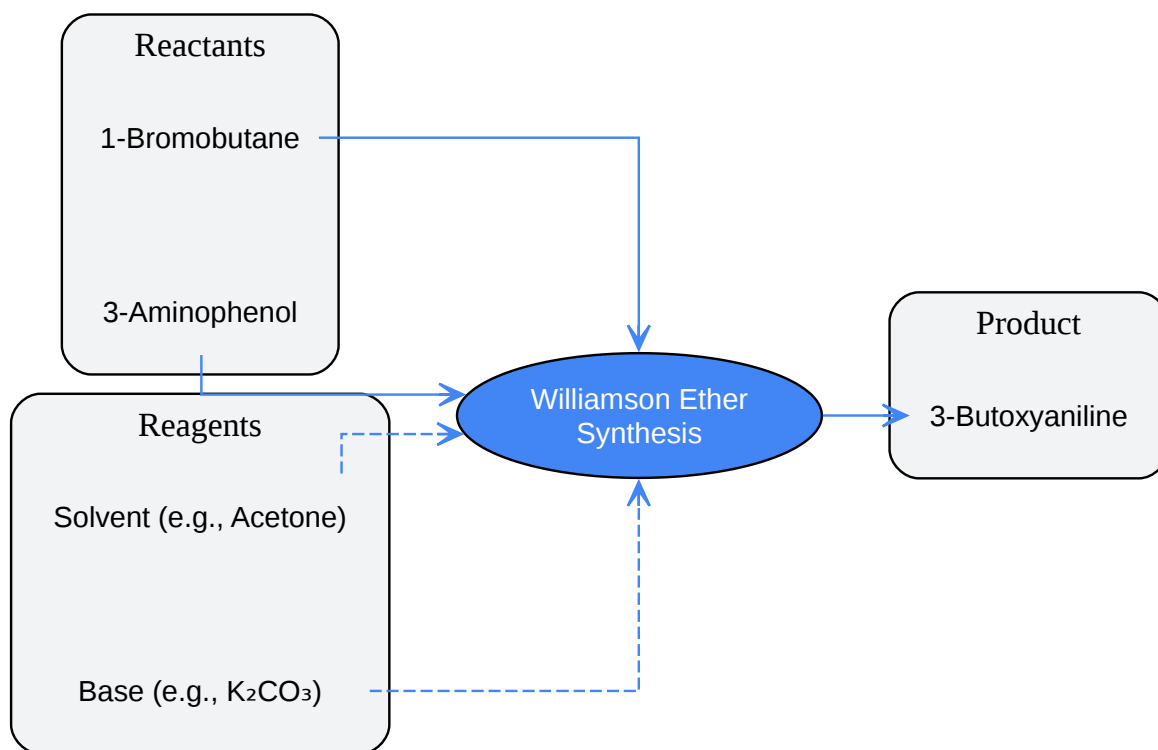
This document provides a comprehensive protocol for the synthesis of **3-butoxyaniline**, a valuable intermediate in the development of various pharmaceutical and chemical entities. The synthesis is achieved through a Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This protocol details the reaction of 3-aminophenol with 1-bromobutane in the presence of a suitable base. Included are optimized reaction conditions, a step-by-step experimental procedure, purification methods, and characterization data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. All quantitative data is summarized in tables for clarity and ease of comparison.

Introduction

3-Butoxyaniline is an aromatic amine containing a butyl ether moiety. This structural combination makes it a versatile building block in organic synthesis, particularly in the preparation of biologically active molecules and functional materials. The Williamson ether synthesis is a classic and efficient method for the preparation of unsymmetrical ethers, such as **3-butoxyaniline**. The reaction proceeds via an SN2 mechanism, where an alkoxide, generated from an alcohol or phenol, acts as a nucleophile to displace a halide from an alkyl halide.^{[1][2]} In this protocol, the hydroxyl group of 3-aminophenol is deprotonated by a base to form a phenoxide, which then reacts with 1-bromobutane to yield the desired ether.

Overall Synthetic Scheme

The synthesis of **3-butoxyaniline** is accomplished via a one-step Williamson ether synthesis.



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Caption: Overall reaction scheme for the synthesis of **3-butoxyaniline**.

Experimental Protocol

This protocol is based on established procedures for Williamson ether synthesis and O-alkylation of aminophenols.

Materials:

- 3-Aminophenol
- 1-Bromobutane

- Potassium carbonate (K_2CO_3), anhydrous
- Acetone, anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-aminophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
- Addition of Alkyl Halide: To the stirring suspension, add 1-bromobutane (1.1 eq) dropwise at room temperature.

- **Reaction:** Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with acetone.
- **Extraction:** Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **3-butoxyaniline** by vacuum distillation to yield a colorless to pale yellow oil.

Data Presentation

Table 1: Reactant and Reagent Quantities

Compound	Molecular Weight (g/mol)	Molar Equivalents
3-Aminophenol	109.13	1.0
1-Bromobutane	137.02	1.1
Potassium Carbonate	138.21	1.5

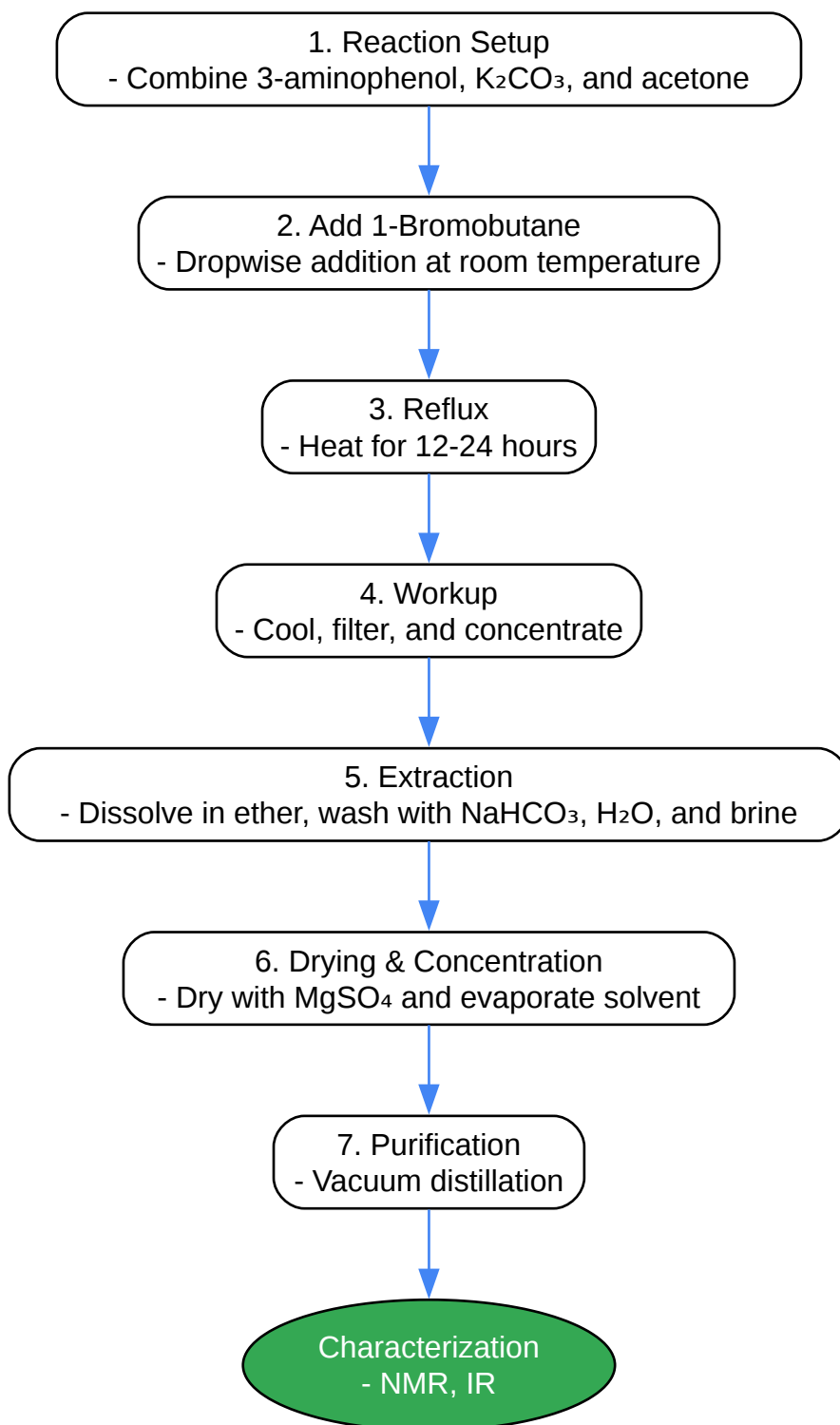
Table 2: Typical Reaction Parameters and Yield

Parameter	Value
Solvent	Acetone
Reaction Temperature	Reflux (~56 °C)
Reaction Time	12-24 hours
Expected Yield	70-85%
Appearance	Colorless to pale yellow oil
Boiling Point	120-124 °C at 2 mmHg

Table 3: Spectroscopic Data for **3-Butoxyaniline**

Spectroscopy	Data
¹ H NMR	Chemical shifts (δ) in ppm relative to TMS: ~6.9-7.1 (m, 1H, Ar-H), ~6.2-6.4 (m, 3H, Ar-H), 3.92 (t, J = 6.5 Hz, 2H, -OCH ₂ -), 3.6 (br s, 2H, -NH ₂), 1.75 (m, 2H, -OCH ₂ CH ₂ -), 1.49 (m, 2H, -CH ₂ CH ₃), 0.97 (t, J = 7.4 Hz, 3H, -CH ₃)
¹³ C NMR	Chemical shifts (δ) in ppm: ~159.5 (C-O), ~147.5 (C-N), ~130.0 (Ar-CH), ~107.0 (Ar-CH), ~105.5 (Ar-CH), ~101.0 (Ar-CH), 67.5 (-OCH ₂ -), 31.3 (-OCH ₂ CH ₂ -), 19.3 (-CH ₂ CH ₃), 13.9 (-CH ₃)
FTIR	Characteristic absorption bands (ν) in cm ⁻¹ : 3450-3300 (N-H stretching, two bands for primary amine), 3050-3000 (C-H aromatic stretching), 2960-2850 (C-H aliphatic stretching), 1620-1580 (N-H bending and C=C aromatic stretching), 1250-1200 (C-O-C asymmetric stretching), 1050-1000 (C-O-C symmetric stretching)

Experimental Workflow



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Caption: Step-by-step workflow for the synthesis of **3-butoxyaniline**.

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- 3-Aminophenol is harmful if swallowed and may cause skin irritation.
- 1-Bromobutane is a flammable liquid and is harmful if inhaled or swallowed.
- Acetone is a highly flammable liquid.
- Follow standard laboratory safety procedures.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of **3-butoxyaniline** via Williamson ether synthesis. The procedure is straightforward, utilizes readily available reagents, and affords the product in good yield. The provided data and workflows are intended to support researchers in the successful preparation and characterization of this important synthetic intermediate.

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References

- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
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